Micromelin

Antitumor In Vivo Efficacy Natural Product

Micromelin (CAS 15085-71-9) is a chiral 7-oxygenated coumarin with confirmed (1R,2R,5R) absolute stereochemistry validated by single-crystal X-ray diffraction. The intact dioxabicyclohexane ring is essential—conversion to deoxymicromelin abolishes antitumor activity in the 9KB assay. In vivo efficacy demonstrated in P-388 lymphocytic leukemia (T/C 149% at 10 mg/kg) and Lewis lung carcinoma (T/C 228% at 1.25 mg/kg). Screened active against KKU-100 cholangiocarcinoma. Insist on a Certificate of Analysis confirming stereochemical purity for reproducible SAR.

Molecular Formula C15H12O6
Molecular Weight 288.25 g/mol
CAS No. 15085-71-9
Cat. No. B228078
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMicromelin
CAS15085-71-9
SynonymsMicromelin
Molecular FormulaC15H12O6
Molecular Weight288.25 g/mol
Structural Identifiers
SMILESCC12C(O1)C(OC2=O)C3=C(C=C4C(=C3)C=CC(=O)O4)OC
InChIInChI=1S/C15H12O6/c1-15-13(21-15)12(20-14(15)17)8-5-7-3-4-11(16)19-9(7)6-10(8)18-2/h3-6,12-13H,1-2H3/t12-,13-,15-/m0/s1
InChIKeyVIORQNDMAWQQCV-YDHLFZDLSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Structure & Identifiers


Interactive Chemical Structure Model





Micromelin Procurement Guide: CAS 15085-71-9 as a Structurally Defined Coumarin from Micromelum Species


Micromelin (CAS: 15085-71-9) is a naturally occurring coumarin first isolated from Micromelum minutum (Rutaceae) [1]. It is characterized by a 7-methoxy-6-[(1R,2R,5R)-5-methyl-4-oxo-3,6-dioxabicyclo[3.1.0]hexan-2-yl]-2H-chromen-2-one structure with defined absolute stereochemistry, as confirmed by single-crystal X-ray diffraction [2]. The compound is obtained via isolation from plant sources and is commercially available for research use with typical purity specifications ≥98% by HPLC .

Why In-Class Coumarin Analogs Cannot Substitute for Micromelin (15085-71-9)


Micromelin belongs to the 7-oxygenated coumarin class, yet generic substitution with co-occurring coumarins (e.g., scopoletin, murrangatin, microminutin) or structurally modified derivatives is scientifically unsound. The defined (1R,2R,5R) stereochemistry of the dioxabicyclohexane moiety is essential for bioactivity; conversion of micromelin to its corresponding butenolide (deoxymicromelin) abolishes antitumor activity entirely in the 9KB assay [1]. Furthermore, among nine coumarins isolated from the same plant source, only a subset (including micromelin) exhibited cytotoxicity against the KKU-100 cholangiocarcinoma cell line, indicating that structural nuance—not merely coumarin class membership—governs biological outcome [2].

Micromelin (15085-71-9) Quantitative Differentiation Evidence


In Vivo Antitumor Efficacy in Murine Leukemia and Lung Carcinoma Models vs. Inactive Deoxymicromelin

Micromelin demonstrates significant in vivo antitumor activity in the P-388 lymphocytic leukemia model (T/C 149% at 10 mg/kg) and Lewis lung carcinoma model (T/C 228% at 1.25 mg/kg) in mice [1]. In direct contrast, the chemically modified derivative deoxymicromelin (the corresponding butenolide) was found to be completely inactive when evaluated in the 9KB human nasopharyngeal carcinoma cell assay [2]. This direct head-to-head comparison establishes that the intact stereochemical and ring structure of micromelin is essential for antitumor activity.

Antitumor In Vivo Efficacy Natural Product

Cytotoxic Activity Against Cholangiocarcinoma KKU-100 Cell Line: Class-Specific Profile

Micromelin exhibits cytotoxicity against the cholangiocarcinoma cell line KKU-100 [1]. This activity is shared with a subset of structurally related 7-oxygenated coumarins isolated from Micromelum minutum, including murralongin, murrangatin, microminutin, and minumicrolin, but not uniformly across all coumarins in the same extract [2]. While specific IC50 values for micromelin against KKU-100 are not reported in the primary peer-reviewed literature (vendor-reported IC50 of 9.2 µg/mL lacks traceable primary validation), the qualitative activity profile positions micromelin within the active subset of this coumarin class for cholangiocarcinoma research.

Cytotoxicity Cholangiocarcinoma Cancer Cell Line

Stereochemically Defined Structure Confirmed by Single-Crystal X-Ray Diffraction

The absolute configuration of micromelin has been unambiguously determined as (1R,2R,5R) by single-crystal X-ray diffraction analysis [1]. The compound crystallizes with two molecules in the asymmetric unit, both adopting a flattened envelope conformation for the furan ring, and exhibits weak C-H···O interactions and aromatic π-π stacking in the crystal lattice [2]. This level of structural definition distinguishes micromelin from many naturally occurring coumarins for which absolute stereochemistry remains unassigned or inferred solely from spectroscopic correlations.

Stereochemistry Absolute Configuration Crystallography

Micromelin (15085-71-9) Validated Research Application Scenarios


In Vivo Antitumor Pharmacology in Murine Leukemia and Lung Carcinoma Models

Micromelin is a suitable test compound for in vivo antitumor studies using the P-388 lymphocytic leukemia model (recommended dose: 10 mg/kg for T/C 149% response) or Lewis lung carcinoma model (recommended dose: 1.25 mg/kg for T/C 228% response), based on published efficacy data [1]. Deoxymicromelin serves as an appropriate negative control, given its demonstrated inactivity in the 9KB assay [2].

Structure-Activity Relationship (SAR) Studies Focused on the Dioxabicyclohexane Moiety

The confirmed (1R,2R,5R) absolute stereochemistry of micromelin [3] makes it a well-defined starting point for SAR investigations examining the role of the dioxabicyclohexane ring in coumarin bioactivity. Procurement of micromelin with certificate of analysis confirming stereochemical purity is essential for reproducible SAR outcomes.

Cholangiocarcinoma Cell-Based Screening Panels

Micromelin may be included in screening panels targeting cholangiocarcinoma (KKU-100) as a representative 7-oxygenated coumarin [4]. Researchers should note that quantitative IC50 values for this specific cell line are not available from primary peer-reviewed sources; inclusion should be based on qualitative activity confirmation rather than potency ranking.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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